1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol;but-2-enedioic acid
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Overview
Description
1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol;but-2-enedioic acid is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.
Attachment of the Phenylethylamine Moiety: This step may involve nucleophilic substitution reactions where the phenylethylamine group is introduced.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, affecting signal transduction pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Pathways: Modulating biochemical pathways related to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-1-phenylethyl)piperidine: Lacks the trifluoromethyl group, which may affect its biological activity.
4-(Trifluoromethyl)piperidine: Does not have the phenylethylamine moiety, leading to different chemical properties.
Phenylethylamine: A simpler structure without the piperidine ring, used as a precursor in various syntheses.
Uniqueness
1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the trifluoromethyl group and the phenylethylamine moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol;but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O.C4H4O4/c15-14(16,17)13(20)6-8-19(9-7-13)12(10-18)11-4-2-1-3-5-11;5-3(6)1-2-4(7)8/h1-5,12,20H,6-10,18H2;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTMBDYZIWICHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(CN)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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